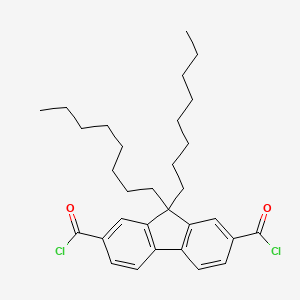

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

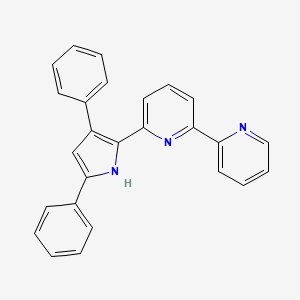

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride is a chemical compound known for its applications in organic electronics and photonics. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two octyl groups and two carbonyl chloride groups attached to the fluorene core. This compound is particularly significant in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique structural and electronic properties .

Preparation Methods

The synthesis of 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride typically involves multiple steps. One common method starts with the bromination of fluorene to produce 2,7-dibromofluorene. This intermediate is then subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl groups at the 9-position. The final step involves the reaction of the resulting 9,9-dioctylfluorene with oxalyl chloride to introduce the carbonyl chloride groups at the 2,7-positions .

Chemical Reactions Analysis

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Scientific Research Applications

9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride is widely used in scientific research, particularly in the development of organic electronic materials. Its applications include:

Organic Light-Emitting Diodes (OLEDs): It is used as a precursor for the synthesis of blue-emitting materials in OLEDs, which are essential for display and lighting technologies.

Photovoltaic Devices: The compound is used in the fabrication of organic solar cells due to its ability to form conjugated polymers with excellent charge transport properties.

Mechanism of Action

The mechanism of action of 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride in optoelectronic devices involves the formation of conjugated polymers that exhibit strong fluorescence and efficient charge transport. The octyl groups enhance the solubility of the compound in organic solvents, facilitating the processing of thin films. The carbonyl chloride groups allow for further functionalization, enabling the tuning of electronic properties to suit specific applications .

Comparison with Similar Compounds

Compared to other fluorene derivatives, 9,9-Dioctyl-9H-fluorene-2,7-dicarbonyl dichloride stands out due to its unique combination of octyl and carbonyl chloride groups. Similar compounds include:

9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of conjugated polymers for optoelectronic applications.

9,9-Dioctylfluorene-2,7-diboronic acid: Employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymer used in OLEDs and photovoltaic devices.

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility of the fluorene core in organic electronics.

Properties

CAS No. |

428865-66-1 |

|---|---|

Molecular Formula |

C31H40Cl2O2 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

9,9-dioctylfluorene-2,7-dicarbonyl chloride |

InChI |

InChI=1S/C31H40Cl2O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29(32)34)15-17-25(27)26-18-16-24(30(33)35)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3 |

InChI Key |

VSGAIFSRWAUCLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)C(=O)Cl)C3=C1C=C(C=C3)C(=O)Cl)CCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)

![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)

![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)

![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)